molecular formula C10H11NO B2800103 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde CAS No. 69906-07-6

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde

Cat. No.: B2800103
CAS No.: 69906-07-6
M. Wt: 161.204
InChI Key: HJEYKUWXOZQEEE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H11NO It is a derivative of quinoline, featuring a tetrahydroquinoline core with an aldehyde functional group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde can be synthesized through several methods. One common approach involves the selective hydrogenation of quinoline derivatives. For instance, the hydrogenation of quinoline using a nitrogen-doped carbon-supported palladium catalyst under mild conditions can yield 1,2,3,4-tetrahydroquinoline . The aldehyde group can then be introduced through formylation reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes followed by formylation. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products Formed:

    Oxidation: 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid.

    Reduction: 1,2,3,4-Tetrahydroquinoline-8-methanol.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a tetrahydroquinoline core and an aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1,3-4,7,11H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEYKUWXOZQEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)C=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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